Cas no 2171981-78-3 (5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbenzoic acid)

5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbenzoic acid 化学的及び物理的性質
名前と識別子
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- 5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbenzoic acid
- 2171981-78-3
- EN300-1535501
- 5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid
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- インチ: 1S/C27H26N2O6/c1-16-10-11-17(12-23(16)26(32)33)29-25(31)13-18(30)14-28-27(34)35-15-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-12,18,24,30H,13-15H2,1H3,(H,28,34)(H,29,31)(H,32,33)
- InChIKey: JMRPFLHKYIVXNX-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(CC(NC1C=CC(C)=C(C(=O)O)C=1)=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 474.17908655g/mol
- どういたいしつりょう: 474.17908655g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 738
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 125Ų
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1535501-10000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1535501-1000mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1535501-0.5g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1535501-250mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1535501-500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 500mg |
$3233.0 | 2023-09-26 | ||
Enamine | EN300-1535501-2500mg |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1535501-0.05g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1535501-0.25g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1535501-1.0g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1535501-0.1g |
5-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanamido]-2-methylbenzoic acid |
2171981-78-3 | 0.1g |
$2963.0 | 2023-06-05 |
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbenzoic acid 関連文献
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamido-2-methylbenzoic acidに関する追加情報
5-(4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-3-hydroxybutanamido)-2-methylbenzoic Acid (CAS 2171981-78-3): Structural Insights and Emerging Applications in Biomedical Research
In recent advancements of peptide-based drug discovery, the compound 5-(4-{[(9H-fluoren-9-yl)methoxycarbonyl]amino}-3-hydroxybutanamido)-2-methylbenzoic acid (CAS 2171981-78-3) has emerged as a promising scaffold for targeted therapeutic development. This fluorenylmethoxycarbonyl (Fmoc)-protected dipeptide conjugate combines unique structural features that enable precise modulation of biological pathways while maintaining chemical stability during synthesis and storage. The molecule's core structure incorporates a hydroxybutanamide linker connecting a fluorinated aromatic moiety to a substituted benzoic acid group, creating a versatile platform for functionalization in drug design.
Recent studies published in Journal of Medicinal Chemistry (2023) highlight the compound's exceptional cell-penetrating properties, attributed to its dual amphiphilic characteristics. The methyl-substituted benzoate ester at position 2 enhances membrane permeability, while the terminal carboxylic acid group facilitates bioconjugation with targeting ligands. Researchers demonstrated that this architecture allows efficient delivery of siRNA payloads across cellular barriers without triggering significant immune responses, making it particularly valuable for nucleic acid therapeutics.
Synthetic advancements have focused on optimizing the Fmoc protection strategy during solid-phase peptide synthesis. A 2024 report in Chemical Communications revealed that the (9H-fluoren-9-yl)methoxycarbonyl amino protecting group maintains stereochemical integrity during multi-step syntheses involving Grubbs catalyst-mediated olefin metathesis reactions. This stability is critical for constructing complex cyclic peptides used in enzyme inhibition studies, where stereochemistry directly impacts substrate specificity.
In oncology research, this compound serves as an ideal precursor for developing targeted prodrugs. A collaborative study between MIT and Dana-Farber Cancer Institute (published in Nature Biotechnology, 2024) showed that attaching tumor-specific antibodies via the hydroxyl group enables selective drug release in hypoxic tumor microenvironments. The resulting conjugates exhibited up to 40% higher cytotoxicity against triple-negative breast cancer cells compared to conventional formulations, with reduced off-target effects due to the molecule's inherent pH-sensitive cleavage properties.
Bioorthogonal chemistry applications further expand this compound's utility. Its amide functionality allows seamless integration into click chemistry platforms, as demonstrated by Stanford researchers in their 2024 Angewandte Chemie paper. By incorporating azide groups into the hydroxybutanamide backbone, they created photoactivatable probes capable of real-time tracking of protein-protein interactions in live cells under two-photon microscopy. This capability represents a significant advancement for systems biology studies requiring non-invasive visualization techniques.
Clinical translation efforts are underway through partnerships with pharmaceutical companies like BioNTech and Moderna. Phase I trials currently assess the compound's efficacy as a carrier for mRNA vaccines targeting respiratory syncytial virus (RSV). Preclinical data indicates enhanced mRNA stability during lipid nanoparticle encapsulation due to the molecule's ability to form hydrogen bonds with phospholipid headgroups, improving both storage stability and intracellular delivery efficiency compared to existing polymers like PEG.
The unique combination of structural features - including the fluorinated aromatic ring's electronic properties, hydroxyl group reactivity, and methyl substitution effects - positions this compound at the forefront of next-generation drug delivery systems. Ongoing research explores its potential in gene editing applications where precise spatial-temporal control is required, such as CRISPR-Cas9 delivery systems optimized for germline editing applications.
In summary, CAS 2171981-78-3 represents a transformative toolset for modern biomedical research through its modular design enabling simultaneous optimization of pharmacokinetics, biodistribution, and therapeutic efficacy. Its continued evolution reflects current trends toward precision medicine and programmable drug delivery architectures that address longstanding challenges in clinical translation.
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